2-(2-Amino-1-hydroxyethyl)benzonitrile
Description
Properties
CAS No. |
939757-23-0 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(2-amino-1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4,9,12H,6,11H2 |
InChI Key |
LZMIKQJUNJYQRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)C(CN)O |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile (CAS: N/A; molecular formula: C₁₅H₁₃ClN₂; molecular weight: 256.73 g/mol) serves as a relevant structural analog. Below is a comparative analysis:
| Property | 2-(2-Amino-1-hydroxyethyl)benzonitrile | 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile |
|---|---|---|
| Molecular Formula | C₉H₁₁N₂O | C₁₅H₁₃ClN₂ |
| Molecular Weight | 163.20 g/mol | 256.73 g/mol |
| Key Functional Groups | Nitrile, hydroxyl, primary amine | Nitrile, secondary amine, chlorophenyl |
| Polarity | High (due to -OH and -NH₂) | Moderate (chlorine reduces polarity) |
| Lipophilicity (LogP)* | Estimated ~0.5–1.2 | Estimated ~2.5–3.0 (chlorine enhances lipophilicity) |
| Potential Applications | Drug intermediates, bioactive scaffolds | Agrochemicals, halogenated pharmaceuticals |
Notes:
- Polarity and Solubility: The hydroxyl and amino groups in this compound likely increase its solubility in polar solvents (e.g., water or ethanol) compared to the chlorinated analog, which favors organic solvents.
- Reactivity : The primary amine and hydroxyl groups in the target compound may participate in hydrogen bonding or salt formation, whereas the chlorophenyl group in the analog could undergo electrophilic substitution reactions.
Broader Context of Benzonitrile Derivatives
While the provided evidence focuses on one analog, other benzonitrile derivatives (e.g., 2-aminobenzonitrile or 2-hydroxybenzonitrile) exhibit distinct properties:
- 2-Aminobenzonitrile lacks the hydroxyl and ethyl chain, reducing steric hindrance and altering binding affinities.
Research Findings and Limitations
- Synthetic Accessibility : The chlorinated analog’s synthesis likely involves palladium-catalyzed coupling (for the aryl chloride) and reductive amination, whereas the target compound may require hydroxylation of a pre-existing amine intermediate.
- Biological Activity: No direct pharmacological data is available for either compound in the provided sources.
Preparation Methods
Synthesis via Halogenated Ketone Intermediate and Amination
One of the established methods for preparing 2-(2-Amino-1-hydroxyethyl)benzonitrile involves the synthesis of a halogenated ketone intermediate, followed by amination and hydroxyethyl group introduction.
Step 1: Preparation of 2-Bromo-1-(benzonitrile) ethanone
This intermediate is prepared by bromination of the corresponding acetophenone derivative in acetic acid using bromine. The reaction is conducted under mild heating and stirring conditions, followed by extraction and purification steps.Step 2: Amination and Hydroxyethylation
The brominated ketone undergoes nucleophilic substitution with an amino alcohol or ammonia source, leading to the formation of the this compound. This step is typically performed under controlled temperature with suitable solvents to favor substitution over elimination.Overall Yield and Purity
The method yields the target compound in moderate to good yields (around 70-80%), with purity confirmed by NMR and melting point analysis.
Reduction of 2-Nitrobenzonitrile Followed by Hydroxyethylation
Another route involves the reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile, which is then converted to the hydroxyethyl derivative.
Step 1: Reduction of 2-Nitrobenzonitrile
- Reagents: Zinc dust in hydrochloric acid medium
- Conditions: The reaction is carried out at mild temperatures (5-10 °C) to avoid side reactions.
- Workup: Neutralization with sodium carbonate, extraction with toluene, evaporation, and vacuum distillation.
- Yield: High, approximately 95%
- Melting point: 50-51 °C
This method is industrially relevant due to its high yield and relatively simple workup.
Step 2: Introduction of Hydroxyethyl Group
The amino group on 2-aminobenzonitrile is then functionalized with a hydroxyethyl moiety, typically via reaction with epichlorohydrin or similar agents under controlled conditions to yield this compound.
Alternative Synthetic Routes from Related Precursors
Other synthetic strategies involve multi-step approaches starting from functionalized aromatic aldehydes or nitriles, involving condensation with thiosemicarbazides or other nucleophiles, followed by ring closure or functional group transformations. These methods are more common for related heterocyclic scaffolds but provide insights into handling sensitive functional groups during synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The halogenated ketone route remains a classical and reliable method, with well-characterized intermediates and products confirmed by NMR and melting point data.
- The reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile is highly efficient and yields a key intermediate that can be further functionalized to the target compound.
- Emerging photocatalyst-free, visible light-mediated methods offer greener alternatives but currently focus on related heterocyclic systems rather than direct synthesis of this compound.
- The choice of method depends on the scale, availability of starting materials, and sensitivity of functional groups.
- Purification typically involves standard organic extraction, drying, and chromatographic techniques to achieve high purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Amino-1-hydroxyethyl)benzonitrile, and what analytical techniques confirm its structure?
- Methodological Answer : Synthesis typically involves condensation reactions, such as Schiff base formation or reductive amination, to introduce the amino and hydroxyl groups. Microwave-assisted methods may enhance reaction efficiency and yield . Post-synthesis, structural confirmation requires multi-spectral analysis:
- 1H/13C NMR to resolve aromatic protons and nitrile/amine groups.
- IR spectroscopy to identify functional groups (e.g., -CN at ~2200 cm⁻¹, -OH at ~3300 cm⁻¹).
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Standard assays include:
- MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) .
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .
- Receptor binding studies with radiolabeled ligands to quantify affinity for biological targets .
Q. What are the primary challenges in characterizing the stereochemistry of this compound?
- Methodological Answer : The compound’s chiral centers (from the hydroxyethyl group) require:
- Chiral HPLC with polysaccharide-based columns for enantiomeric separation.
- X-ray crystallography to resolve absolute configuration, though crystallization may require derivatization (e.g., salt formation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer : SAR optimization involves:
- Substituent variation : Introducing electron-withdrawing/donating groups on the benzene ring (e.g., halogenation, methoxy) to modulate electronic effects and binding affinity .
- Bioisosteric replacement : Swapping the nitrile group with carboxyl or tetrazole moieties to enhance solubility or metabolic stability .
- Comparative analysis with analogs (e.g., cyclohexyl or thiazole derivatives) to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal validation : Replicating results using alternative assays (e.g., SPR vs. fluorescence polarization for binding studies).
- Cell-line specificity testing : Evaluating activity across diverse models (e.g., primary vs. immortalized cells) .
- Metabolic profiling : Identifying active metabolites that contribute to observed effects .
Q. How can computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to screen potential targets (e.g., kinases, GPCRs) by simulating ligand-receptor binding poses .
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and conformational changes over time .
- QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound?
- Methodological Answer :
- Liver microsomal assays to measure intrinsic clearance using LC-MS/MS for metabolite detection .
- CYP450 inhibition studies to identify metabolic pathways and potential drug-drug interactions.
- Stable isotope labeling (e.g., 13C/15N) to track metabolic fate in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
